molecular formula C10H13NO2 B12886425 2-{[(3S)-Oxolan-3-yl]oxy}aniline CAS No. 917909-31-0

2-{[(3S)-Oxolan-3-yl]oxy}aniline

Cat. No.: B12886425
CAS No.: 917909-31-0
M. Wt: 179.22 g/mol
InChI Key: XJVZNNDBFBWNFM-QMMMGPOBSA-N
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Description

(S)-2-((Tetrahydrofuran-3-yl)oxy)aniline is an organic compound that features a tetrahydrofuran ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tetrahydrofuran-3-yl)oxy)aniline typically involves the reaction of 2-nitrile-4-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline with 4-fluoro-3-chloroaniline. This reaction is carried out under condensation and cyclization conditions using N,N-dimethylformamide dimethyl acetal as a reagent .

Industrial Production Methods

The industrial production of (S)-2-((Tetrahydrofuran-3-yl)oxy)aniline involves a stable process that uses readily available starting materials. The reactions are classic and suitable for large-scale production, significantly reducing manufacturing steps and costs .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Tetrahydrofuran-3-yl)oxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethylformamide .

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-2-((Tetrahydrofuran-3-yl)oxy)aniline has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((Tetrahydrofuran-3-yl)oxy)aniline is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This stereochemistry is crucial for its role as an intermediate in the synthesis of specific pharmaceutical agents .

Properties

CAS No.

917909-31-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[(3S)-oxolan-3-yl]oxyaniline

InChI

InChI=1S/C10H13NO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8H,5-7,11H2/t8-/m0/s1

InChI Key

XJVZNNDBFBWNFM-QMMMGPOBSA-N

Isomeric SMILES

C1COC[C@H]1OC2=CC=CC=C2N

Canonical SMILES

C1COCC1OC2=CC=CC=C2N

Origin of Product

United States

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